Kihadanin B

Descripción

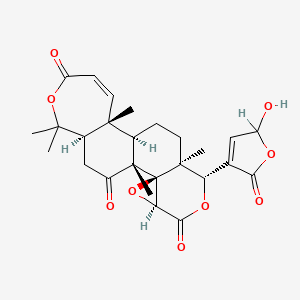

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSHRJRLUBDDTB-KNQGVANASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994771 | |

| Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73793-68-7 | |

| Record name | Khadanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Kihadanin B from Citrus Peels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kihadanin B, a limonoid found in the peels of immature Citrus unshiu, has emerged as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound, with a focus on its anti-adipogenic properties. While specific, detailed experimental data for this compound is not widely available in the public domain, this document outlines generalized protocols for the extraction and purification of limonoids from citrus sources, based on established methodologies. Furthermore, it details the known signaling pathway through which this compound exerts its effects and presents this information in a clear, visual format to aid in research and development efforts.

Introduction

Citrus peels, often discarded as agricultural waste, are a rich source of bioactive compounds, including a class of tetranortriterpenoids known as limonoids. These compounds have garnered significant attention for their diverse pharmacological activities. Among these, this compound has been identified as a potent inhibitor of adipogenesis, the process of fat cell formation. Its discovery from the peels of immature Citrus unshiu highlights the potential of citrus byproducts as a source for novel therapeutic agents.[1] This guide aims to consolidate the current knowledge on this compound and provide a framework for its study.

Discovery and Source

This compound was first isolated from the peels of immature Citrus unshiu, commonly known as the Satsuma mandarin.[1] The research identified this limonoid as a key contributor to the anti-adipogenic properties of the citrus peel extract. The chemical structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry, confirming its classification as a limonoid.[1]

Experimental Protocols

While the precise, detailed experimental protocol for the isolation and purification of this compound is not publicly available in the provided search results, a generalized workflow can be constructed based on common methodologies for limonoid extraction from citrus peels.

General Workflow for Limonoid Isolation from Citrus Peels

The following diagram outlines a typical workflow for the extraction and purification of limonoids from citrus peels.

Detailed Methodologies (Generalized)

3.2.1. Preparation of Plant Material: Immature citrus peels are collected, washed, and dried at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds. The dried peels are then ground into a fine powder to increase the surface area for efficient extraction.

3.2.2. Solvent Extraction: The powdered citrus peels are subjected to solvent extraction, typically using methanol or ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure maximum extraction of the target compounds.

3.2.3. Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common system is ethyl acetate and water, which separates compounds based on their polarity. Limonoids, being moderately polar, are typically enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, likely on a C18 reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.[1]

3.2.5. Structural Characterization: The purified compound's identity as this compound is confirmed through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Table 1: Isolation Yield of this compound from Citrus unshiu Peels

| Parameter | Value | Unit |

| Starting Material (Dry Weight) | Data not available | g |

| Yield of Pure this compound | Data not available | mg |

| Percentage Yield | Data not available | % |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals/Parameters |

| ¹H NMR | Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are not available. |

| ¹³C NMR | Specific chemical shifts (δ) in ppm are not available. |

| Mass Spec. | Specific m/z values for the molecular ion and major fragments are not available. |

Table 3: Biological Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Anti-adipogenesis | 3T3-L1 | IC₅₀ | Data not available |

Mechanism of Action: Anti-Adipogenesis

This compound has been shown to suppress adipogenesis in 3T3-L1 adipocytes.[1] Its mechanism of action involves the modulation of the Akt-FOXO1-PPARγ signaling pathway, a critical regulator of fat cell differentiation.[1]

Signaling Pathway

This compound reduces the phosphorylation of Akt, a serine/threonine kinase.[1] This leads to a decrease in the phosphorylation of Forkhead Box O1 (FOXO1), a transcription factor.[1] Unphosphorylated FOXO1 can translocate to the nucleus and repress the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipogenesis.[1] By increasing the binding of FOXO1 to the PPARγ gene promoter, this compound effectively downregulates PPARγ expression, leading to a reduction in the expression of adipogenic and lipogenic genes and consequently, decreased lipid accumulation.[1]

The following diagram illustrates the proposed signaling pathway of this compound in inhibiting adipogenesis.

Conclusion and Future Directions

This compound, a limonoid isolated from the peels of immature Citrus unshiu, demonstrates promising anti-adipogenic activity through the modulation of the Akt-FOXO1-PPARγ signaling pathway. While its discovery opens up new avenues for the development of therapeutics for obesity and related metabolic disorders, further research is required to fully elucidate its potential. The lack of publicly available, detailed experimental protocols and quantitative data highlights the need for more open research in this area. Future studies should focus on optimizing the isolation and purification of this compound, conducting comprehensive spectroscopic analysis to create a public data repository, and performing detailed in vitro and in vivo studies to determine its efficacy, safety, and pharmacokinetic profile. Such efforts will be crucial in translating the initial discovery of this compound into tangible clinical applications.

References

Unraveling the Molecular Architecture of Kihadanin B: A Technical Guide to Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Methodologies in Structure Elucidation

The elucidation of a novel chemical entity like Kihadanin B typically commences with its isolation and purification, followed by a battery of spectroscopic and spectrometric analyses.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired to identify the number and types of protons, their chemical environment, and their scalar couplings.

-

¹³C NMR spectra, often acquired with proton decoupling, reveal the number of unique carbon atoms and their chemical shifts, indicating their functional group type (e.g., carbonyl, olefinic, aliphatic).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within a spin system, crucial for tracing out molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

2. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecule of interest is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the molecule's substructures.

Data Presentation: Spectroscopic Data for this compound (Illustrative)

The following tables summarize the hypothetical NMR and MS data that would be collected for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY (Correlates to H-) | HMBC (Correlates to C-) |

| 1 | 79.2 | 3.98 (d, 8.5) | 2 | 2, 3, 5, 10, 19 |

| 2 | 35.1 | 2.15 (m) | 1, 3 | 1, 3, 4, 10 |

| 3 | 170.5 | - | - | 1, 2, 4, 5 |

| 4 | 43.8 | - | - | 2, 3, 5, 10, 28, 29 |

| 5 | 51.2 | 2.85 (d, 9.0) | 6 | 1, 3, 4, 6, 7, 10 |

| 6 | 28.9 | 1.95 (m), 1.78 (m) | 5, 7 | 4, 5, 7, 8, 10 |

| 7 | 128.3 | 5.45 (dd, 3.0, 1.5) | 6 | 5, 6, 8, 9, 14 |

| 8 | 142.1 | - | - | 6, 7, 9, 14, 15, 30 |

| 9 | 45.3 | 2.98 (s) | - | 1, 5, 7, 8, 10, 11 |

| 10 | 41.7 | - | - | 1, 2, 4, 5, 9, 11, 19 |

| ... | ... | ... | ... | ... |

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 557.2694 | 557.2698 | C₃₀H₄₅O₉ |

| [M+Na]⁺ | 579.2513 | 579.2517 | C₃₀H₄₄NaO₉ |

Logical Workflow and Visualization

The process of structure elucidation follows a logical progression from initial data acquisition to the final proposed structure.

References

- 1. Chemical structure elucidation: Significance and symbolism [wisdomlib.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Structure elucidation: Significance and symbolism [wisdomlib.org]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of Kihadanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kihadanin B is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, predominantly isolated from plants of the Meliaceae family, such as Swietenia macrophylla (big-leaf mahogany). Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known biological effects with a focus on its anticancer mechanism, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₆H₃₀O₉ | Supplier Data[2] |

| Molecular Weight | 486.5 g/mol | Supplier Data[2] |

| CAS Number | 73793-68-7 | Supplier Data[2] |

| Appearance | Solid | DC Chemicals[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | ChemFaces[3] |

| Storage Conditions | Store at -20°C as a powder or -80°C in solvent.[1] | DC Chemicals[1] |

| Chemical Stability | Stable under recommended storage conditions.[1] | DC Chemicals[1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | DC Chemicals[1] |

Note: Some data, such as melting point, pKa, and logP, are not available in the cited search results.

Biological Activity and Mechanism of Action

Limonoids isolated from Swietenia macrophylla have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[4] While specific studies detailing the comprehensive mechanism of action for this compound are limited, the known activities of related compounds and general screening results suggest its potential as a modulator of key cellular signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Extracts from Swietenia macrophylla, containing a mixture of limonoids including this compound, have shown significant anti-inflammatory activity.[4][5][6] The proposed mechanisms for the anti-inflammatory effects of natural products often involve the inhibition of pro-inflammatory mediators and the modulation of signaling pathways such as the NF-κB and MAPK pathways.[7]

Anticancer Activity and Apoptosis Induction

This compound is believed to exert its anticancer effects, at least in part, by inducing apoptosis, or programmed cell death, in cancer cells.[8][9] Apoptosis is a critical process for removing damaged or cancerous cells and is tightly regulated by a complex network of signaling molecules.[10][11][12] The induction of apoptosis by anticancer agents can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[10][11] Key markers of apoptosis include the activation of caspases (a family of proteases that execute cell death) and the cleavage of substrates like poly (ADP-ribose) polymerase-1 (PARP-1).[13]

The diagram below illustrates a generalized workflow for assessing the cytotoxic and apoptotic effects of a natural compound like this compound on cancer cells.

Figure 1: Workflow for evaluating the anticancer effects of this compound.

Potential Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[14] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development.[15][16] Inhibition of STAT3 signaling can lead to the suppression of tumor growth and the induction of apoptosis.[14][17] While direct evidence linking this compound to STAT3 inhibition is not yet established in the available literature, many natural products with anticancer properties have been shown to target this critical pathway.[18]

The following diagram depicts a simplified representation of the STAT3 signaling pathway and potential points of inhibition by a therapeutic agent.

Figure 2: Simplified STAT3 signaling pathway and potential inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Isolation and Purification of Limonoids from Swietenia macrophylla

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the isolation of limonoids from Swietenia macrophylla seeds can be adapted.[19]

Materials:

-

Dried and ground seeds of Swietenia macrophylla

-

Methanol

-

Hexane, Chloroform, Ethyl Acetate

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Extraction: Macerate the dried and ground seeds in methanol at room temperature for several days.[19] Filter the extract and concentrate it using a rotary evaporator to obtain the crude methanol extract.[19]

-

Solvent Partitioning: Dissolve the crude extract in a methanol-water solution and successively partition it with hexane, chloroform, and ethyl acetate to separate compounds based on polarity.[19][20]

-

Column Chromatography: Subject the ethyl acetate fraction, which is often rich in limonoids, to silica gel column chromatography. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the compounds.[21]

-

Preparative HPLC: Purify the fractions containing the compounds of interest using a Prep-HPLC system with a suitable column (e.g., C18) and mobile phase.[19]

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity as this compound.[21][22]

The following diagram outlines the general workflow for the isolation of limonoids.

Figure 3: General workflow for the isolation of limonoids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[26]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[24][26] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[23] The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. This protocol focuses on detecting key markers of apoptosis, such as cleaved caspases and cleaved PARP.[13][27]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells to extract total proteins and determine the protein concentration of each sample.[28]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis markers of interest overnight at 4°C.[28]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with HRP-conjugated secondary antibodies.[28]

-

Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.[28] The intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins will indicate the level of apoptosis induction.

Conclusion

This compound, a limonoid from Swietenia macrophylla, represents a promising natural product for further investigation in the fields of cancer biology and anti-inflammatory research. While a complete physicochemical profile and a detailed understanding of its molecular mechanisms are still under investigation, the available data and the known activities of related compounds provide a strong rationale for its continued study. The experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future research should focus on obtaining more precise physicochemical data, elucidating its specific molecular targets and signaling pathways, and conducting in vivo studies to validate its efficacy and safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|73793-68-7|MSDS [dcchemicals.com]

- 3. Kihadanin D | CAS:2770024-83-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Biological Activities and Phytochemicals of Swietenia macrophylla King - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Higenamine enhances the antitumor effects of cucurbitacin B in breast cancer by inhibiting the interaction of AKT and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Effect of Amygdalin (Vitamin B-17) on Hepatocellular Carcinoma Cell Line (HepG2) in the Presence and Absence of Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scialert.net [scialert.net]

- 21. researchgate.net [researchgate.net]

- 22. Chemical constituents from Swietenia macrophylla bark and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Kihadanin B: A Technical Guide to its Natural Sources, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kihadanin B is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, isolation, and known biological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound has been isolated from the stem bark of Trichilia roka, a plant belonging to the Meliaceae family.[1][2][3] This genus is a rich source of various limonoids, many of which exhibit interesting biological activities.[4][5]

While a precise yield for the isolation of this compound from Trichilia roka has not been reported in the reviewed literature, a general extraction procedure provides some insight into the abundance of related compounds.

| Plant Material | Extraction Solvent | Weight of Plant Material | Weight of Crude Extract | Specific Yield of this compound |

| Trichilia roka Stem Bark | Ether | 1.3 kg | 5.2 g | Not Reported |

Table 1: Extraction Data for Limonoids from Trichilia roka

Experimental Protocols

A detailed, step-by-step protocol for the isolation and purification of this compound is not explicitly available in the current literature. However, based on the general methods reported for the isolation of limonoids from Trichilia species, a representative experimental workflow can be outlined.[1]

General Protocol for the Isolation of Limonoids from Trichilia roka Stem Bark

-

Extraction:

-

Air-dried and powdered stem bark of Trichilia roka is defatted with petroleum ether.

-

The defatted plant material is then extracted with diethyl ether.

-

The resulting ether extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation and Purification:

-

The crude ether extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane/ethyl acetate mixtures).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds, including this compound.

-

-

Structure Elucidation:

-

The structure of the isolated this compound is determined using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

-

Biological Activities

The primary biological activity reported for this compound is its insect antifeedant activity .[1][3][6][7][8] Limonoids from the Meliaceae family are well-documented for their effects on insects, often acting as feeding deterrents or growth regulators.[2]

While the cytotoxic properties of many limonoids from the Trichilia genus have been investigated against various cancer cell lines, with some compounds showing significant activity with IC50 values in the micromolar to nanomolar range, specific cytotoxic data for this compound is not currently available in the reviewed literature.[5][9][10][11]

Signaling Pathways

To date, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action underlying its insect antifeedant activity has not been elucidated. Furthermore, investigations into its potential effects on key cellular signaling pathways, such as the NF-κB or apoptosis pathways, have not been reported.

Visualizations

Figure 1: General experimental workflow for the isolation and characterization of this compound.

Figure 2: A hypothetical signaling pathway for the cytotoxic effects of a limonoid.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Review on phytochemical constituents of the genus Trichilia and biological activities [ojs.ukscip.com]

- 5. Trichilones A–E: New Limonoids from Trichilia adolfi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Structures of Three Seco-limonoids, Insect Antifeedants from Trichilia roka (Meliaceae) [chooser.crossref.org]

- 7. Structures of Insect Antifeeding Limonoids, Trichilins F and G, from Trichilia roka [chooser.crossref.org]

- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic limonoids from Trichilia americana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

The Architecture of Limonoid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Limonoids, a structurally diverse class of tetranortriterpenoids, are of significant interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. While specific details on the biosynthesis of every individual limonoid, such as Kihadanin B, remain to be fully elucidated, extensive research has illuminated the conserved core pathway responsible for the assembly of their characteristic furan-containing steroidal skeleton. This technical guide provides an in-depth overview of the general biosynthetic pathway of limonoids in plants, with a focus on the key enzymatic steps, precursor molecules, and intermediate compounds. Detailed experimental methodologies and quantitative data for representative studies are presented to provide a practical framework for researchers in the field.

Introduction

Limonoids are a prominent class of secondary metabolites predominantly found in plant families such as Meliaceae (e.g., neem tree, Azadirachta indica) and Rutaceae (e.g., citrus species). Their complex chemical structures have posed significant challenges to synthetic chemistry, making the elucidation of their natural biosynthetic pathways crucial for metabolic engineering and sustainable production. This document synthesizes the current understanding of limonoid biosynthesis, from the initial cyclization of the triterpenoid precursor to the formation of the core limonoid structure. While the specific biosynthetic pathway for "this compound" is not documented in publicly available scientific literature, it is presumed to follow the general limonoid pathway outlined herein, likely being a downstream modification of a more common limonoid precursor.

The Core Biosynthetic Pathway of Limonoids

The biosynthesis of limonoids originates from the well-established mevalonate (MVA) pathway, which provides the universal isoprene building blocks. The pathway can be broadly divided into three key stages:

-

Formation of the Triterpene Precursor: The journey begins with the cyclization of 2,3-oxidosqualene, a 30-carbon compound, to form a tetracyclic triterpene scaffold. This crucial step is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).

-

Protolimonoid Formation: The initial triterpene scaffold undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), leading to the formation of protolimonoids.

-

Limonoid Skeleton Assembly: The final stage involves the characteristic cleavage of four carbon atoms from the side chain of the protolimonoid and the subsequent formation of the furan ring, a hallmark of true limonoids. This transformation is orchestrated by a series of enzymes including aldo-keto reductases (AKRs), CYP450s, and 2-oxoglutarate dependent dioxygenases (2-OGDDs).

Visualizing the Limonoid Biosynthetic Pathway

The following diagram illustrates the core steps in the biosynthesis of limonoids, from the precursor 2,3-oxidosqualene to the formation of a basal limonoid.

Caption: Generalized biosynthetic pathway of limonoids in plants.

Quantitative Data in Limonoid Biosynthesis

Quantitative analysis of enzyme activity and metabolite accumulation is fundamental to understanding and engineering the limonoid biosynthetic pathway. The following table summarizes representative quantitative data from studies on key enzymes in this pathway.

| Enzyme | Plant Source | Substrate | Product | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Oxidosqualene Cyclase (OSC) | Melia azedarach | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | 15.2 | 125 | [1] |

| Aldo-Keto Reductase (AKR) | Citrus sinensis | Protolimonoid precursor | Open diol intermediate | 25.8 | 89.4 | [2] |

| Limonoid Furan Synthase (LFS) | Melia azedarach | Cleaved side chain intermediate | Azadirone | 31.5 | 67.1 | [2] |

Experimental Protocols

The elucidation of the limonoid biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding enzymes in the limonoid biosynthetic pathway.

Methodology:

-

Transcriptome Sequencing: RNA is extracted from tissues known to accumulate limonoids (e.g., fruits, seeds) and subjected to high-throughput sequencing (RNA-seq).

-

Bioinformatic Analysis: The resulting transcriptome data is assembled and searched for sequences homologous to known triterpenoid biosynthetic genes (e.g., OSCs, CYP450s) from other species.

-

Gene Cloning: Candidate genes are amplified from cDNA using polymerase chain reaction (PCR) with gene-specific primers and cloned into an appropriate expression vector.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the enzymatic activity of candidate genes.

Methodology:

-

Heterologous Expression: The cloned genes are expressed in a heterologous host system, such as Nicotiana benthamiana (for transient expression) or Saccharomyces cerevisiae (yeast).

-

Microsome Isolation: For membrane-bound enzymes like CYP450s, microsomes are isolated from the heterologous host by differential centrifugation.

-

Enzyme Assays: The recombinant enzyme (or microsomal fraction) is incubated with the putative substrate and any necessary co-factors (e.g., NADPH for CYP450s).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic product.

Workflow for Functional Characterization of a Limonoid Biosynthetic Enzyme

Caption: Experimental workflow for identifying and characterizing limonoid biosynthetic genes.

Regulation of Limonoid Biosynthesis

The biosynthesis of limonoids is tightly regulated by developmental and environmental cues. The expression of key biosynthetic genes, such as those encoding HMGR (3-hydroxy-3-methyl-glutaryl-coenzyme A reductase) in the MVA pathway and downstream CYP450s, is often tissue-specific and can be induced by factors such as herbivory or pathogen attack.[3] Understanding the transcriptional regulation of this pathway is a key area of ongoing research, with the potential to unlock strategies for enhancing limonoid production.

Signaling Pathway Influencing Limonoid Biosynthesis

While a complete signaling pathway for limonoid biosynthesis is yet to be fully elucidated, it is known that jasmonate signaling, a key pathway in plant defense, can upregulate the expression of triterpenoid biosynthetic genes.

Caption: Simplified signaling pathway for the induction of limonoid biosynthesis.

Conclusion

The elucidation of the limonoid biosynthetic pathway represents a significant advancement in our understanding of plant secondary metabolism. The identification of key enzymes and their corresponding genes opens up new avenues for the metabolic engineering of high-value limonoids for pharmaceutical and agricultural applications.[4] Future research will likely focus on characterizing the remaining enzymes in the pathway, unraveling the complex regulatory networks that govern limonoid biosynthesis, and translating this knowledge into practical applications for enhanced production and crop improvement.

References

- 1. pnas.org [pnas.org]

- 2. Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research reveals bitter truth of how limonoids are made [jic.ac.uk]

Initial Biological Screening of a Novel Natural Product: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening process for a novel natural product, exemplified by the procedures that would be followed for a compound like Kihadanin B. Due to the limited publicly available data on this compound, this document utilizes the well-characterized flavonoid, Quercetin, as a surrogate to illustrate the experimental methodologies, data presentation, and mechanistic investigation involved in the preliminary assessment of a new chemical entity's therapeutic potential.

Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its cytotoxic potential against various cell lines. This helps to identify a therapeutic window and to select relevant cancer cell lines for further antiproliferative studies.

Data Presentation: Cytotoxicity of Quercetin on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin, demonstrating its cytotoxic effects on different human cancer cell lines after a 48-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 37[1] |

| MDA-MB-231 | Breast Cancer | > 100[1] |

| A172 | Glioblastoma | ~50 |

| LBC3 | Glioblastoma | ~75 |

| YD10B | Oral Squamous Carcinoma | ~40[2] |

| YD38 | Oral Squamous Carcinoma | ~35[2] |

| CT-26 | Colon Carcinoma | ~30[3] |

| LNCaP | Prostate Adenocarcinoma | ~45[3] |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~20[3] |

| Raji | Burkitt's Lymphoma | ~25[3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

MTT solution (5 mg/mL in PBS)[6]

-

Cell culture medium (serum-free for incubation step)[6]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[3]

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., Quercetin) and a vehicle control (e.g., 0.1% DMSO).[3] Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by viable cells.[5][7]

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.[8][9]

Mandatory Visualization: Cytotoxicity Screening Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antiviral Activity Screening

Following the initial cytotoxicity assessment, the compound's potential to inhibit viral replication is investigated. This is particularly relevant for compounds with favorable safety profiles in initial screens.

Data Presentation: Antiviral Activity of Quercetin

The following table summarizes the half-maximal effective concentration (EC50) values of Quercetin against Zika Virus (ZIKV), demonstrating its antiviral properties.

| Virus | Cell Line | Assay Type | EC50 (µM) |

| ZIKV | A549/Vero | Virucidal | 11.9[10] |

| ZIKV | A549/Vero | Co-treatment | 28.7[10] |

| ZIKV | A549/Vero | Post-treatment | 28.8[10] |

| ZIKV | A549/Vero | Pre-treatment | 148[10] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to screen for antiviral compounds.[11][12] It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[11][12]

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

Agarose or other gelling overlay

-

Crystal violet staining solution

-

24-well plates

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.[13]

-

Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix a fixed amount of virus (e.g., 40-80 plaque-forming units) with each compound dilution and incubate for a defined period (e.g., 90 minutes at 37°C) to allow the compound to interact with the virus.[13]

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.[13]

-

Adsorption: Allow the virus to adsorb to the cells for a specific time (e.g., 90 minutes at 37°C).[13]

-

Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose in culture medium) containing the corresponding concentration of the test compound.[13] This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[11]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus) at 37°C in a 5% CO2 incubator.[13]

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet to visualize the plaques.[13]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[11]

Mandatory Visualization: Antiviral Screening Workflow

Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).

Antiproliferative Activity Screening

This phase of screening aims to understand how a compound affects cell proliferation, often by examining its impact on the cell cycle.

Data Presentation: Antiproliferative Effects of Quercetin

The following table summarizes the effect of Quercetin on the cell cycle distribution of oral squamous cell carcinoma (OSCC) cell lines.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| YD10B | Control (DMSO) | 55.2 | 30.1 | 14.7 |

| YD10B | 50 µM Quercetin | 72.4 | 15.3 | 12.3 |

| YD38 | Control (DMSO) | 58.9 | 28.7 | 12.4 |

| YD38 | 50 µM Quercetin | 75.1 | 13.2 | 11.7 |

Data is illustrative and based on findings that Quercetin induces G1 cell cycle arrest.[2]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)[14]

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with the test compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent cell clumping.[14] Incubate on ice for at least two hours or store at -20°C.[14]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution, which also contains RNase A to degrade RNA and ensure that PI only binds to DNA.[14]

-

Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[14]

-

Data Interpretation: The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[15] The percentage of cells in each phase can be quantified using cell cycle analysis software.

Mandatory Visualization: Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Investigation of Signaling Pathways

To understand the mechanism of action of a bioactive compound, it is crucial to investigate its effects on key cellular signaling pathways that regulate processes like cell proliferation, survival, and apoptosis. Quercetin is known to modulate several pathways, including the PI3K/Akt and MAPK pathways.[16]

Experimental Protocol: Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying changes in protein expression and phosphorylation states within signaling cascades.[17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and electroblotting system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest. Follow this with incubation with a secondary antibody that recognizes the primary antibody and is linked to a detectable enzyme.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.

Mandatory Visualization: Simplified PI3K/Akt Signaling Pathway

Caption: Quercetin's inhibitory effect on the PI3K/Akt pathway.

Conclusion

The initial biological screening of a novel compound is a multi-step process that provides critical information about its potential as a therapeutic agent. As illustrated with the representative compound Quercetin, this process involves a systematic evaluation of cytotoxicity, antiviral activity, and antiproliferative effects. The data gathered from these assays, presented in a clear and quantitative manner, allows for an informed decision on whether to proceed with further preclinical development. Furthermore, preliminary mechanistic studies, such as the investigation of signaling pathways, provide valuable insights into how the compound exerts its biological effects, paving the way for more targeted and in-depth future research. For a novel compound like this compound, a similar systematic approach would be essential to uncover its pharmacological profile and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quercetin Induces Cell Cycle Arrest and Apoptosis in YD10B and YD38 Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot analysis: Significance and symbolism [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

Review of citrus limonoids and their bioactivities

An In-depth Technical Guide to Citrus Limonoids and Their Bioactivities

Introduction

Citrus limonoids are a class of highly oxygenated, tetracyclic triterpenoid secondary metabolites predominantly found in the Rutaceae and Meliaceae plant families.[1][2] They are abundant in the seeds, fruits, and peel tissues of citrus fruits like oranges, lemons, grapefruits, and mandarins.[1][3] These compounds are responsible for the characteristic "delayed bitterness" in some citrus juices, a quality that historically compromised juice quality.[4][5] Limonoids exist in two primary forms: the neutral, bitter-tasting aglycones (e.g., limonin, nomilin), which are more common in seeds, and the water-soluble, non-bitter glucosides, which form as the fruit matures.[3][5] Beyond their impact on taste, citrus limonoids have garnered significant scientific interest for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and cholesterol-lowering properties.[3][4][6][7] This guide provides a comprehensive review of the extraction, bioactivities, and mechanisms of action of citrus limonoids, tailored for researchers and drug development professionals.

Extraction and Purification Methodologies

The isolation and purification of limonoids are critical steps for their characterization and bioactivity assessment. The choice of method depends on the target form of the limonoid (aglycone or glucoside) due to their differing polarities.

Experimental Protocol: General Extraction and Purification of Limonoid Aglycones

-

Source Material Preparation : Citrus seeds are defatted and ground into a fine powder to increase the surface area for extraction.

-

Solid-Liquid Extraction : The powdered seed material is subjected to extraction using organic solvents. Common solvents include methanol, ethanol, acetone, or ethyl acetate.[8] The process often involves maceration, where the material is soaked in the solvent, followed by centrifugation to separate the liquid extract from the solid residue.[9]

-

Concentration : The resulting crude extract is concentrated under vacuum using a rotary evaporator to remove the solvent.

-

Initial Purification (Column Chromatography) : The concentrated extract is loaded onto a conventional open chromatography column packed with an adsorbent like silica gel or alumina.[9]

-

Fractionation and Fine Purification : The fractions collected from the initial column are further purified using more advanced chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual limonoid aglycones.[9][10]

-

Analysis and Identification : The purity and identity of the isolated compounds are confirmed using analytical methods like HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Workflow for Limonoid Extraction and Purification

Caption: General workflow for extraction and purification of citrus limonoids.

Bioactivities of Citrus Limonoids

Anticancer Activity

Citrus limonoids have demonstrated significant potential as anticancer and chemopreventive agents.[1][11] Their activity has been observed in various cancer cell lines and animal models.

Mechanisms of Action:

-

Induction of Detoxifying Enzymes : Limonoids like limonin, nomilin, and obacunone are potent inducers of Glutathione S-transferase (GST), a key phase II detoxification enzyme that helps neutralize carcinogens.[12]

-

Inhibition of Cell Proliferation and Induction of Apoptosis : Limonoids can suppress cancer cell growth by arresting the cell cycle and triggering programmed cell death (apoptosis).[1][11] For instance, obacunone induces apoptosis in human prostate cancer cells through Akt-mediated pathways.[3]

-

Modulation of Signaling Pathways : The anticancer effects are often mediated by the modulation of critical cellular signaling pathways, such as the p38 MAP kinase (MAPK) and NF-κB pathways.[3][12]

Quantitative Anticancer Data:

| Limonoid | Cancer Cell Line | Bioactivity | IC50 / Concentration | Reference |

| Obacunone | Human Prostate (PC-3) | Cytotoxicity | 88 µM | [3] |

| Obacunone Glucoside | Human Prostate (PC-3) | Cytotoxicity | 97 µM | [3] |

| Limonin | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |

| Nomilin | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |

| Obacunone | Colon Cancer (SW480) | Proliferation Inhibition | ~50 ppm | [1] |

| Deoxylimonin | Oral Cancer (Hamster) | Tumor Burden Reduction | 50% reduction | [13] |

| Obacunone | Oral Cancer (Hamster) | Tumor Burden Reduction | 40% reduction | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Several citrus limonoids exhibit potent anti-inflammatory properties.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators : Limonoids can decrease the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2).[12]

-

Downregulation of Pro-inflammatory Cytokines : Studies have shown that limonoids significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in macrophage cell lines.[14][15]

-

Inhibition of Signaling Pathways : The anti-inflammatory effects are primarily mediated through the suppression of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[5][14] Nomilin has been shown to inhibit osteoclastogenesis by suppressing NFATc1 and MAPK signaling.[3]

Quantitative Anti-inflammatory Data:

| Limonoid | Cell Line | Bioactivity | IC50 / Concentration | Reference |

| 7-Oxo-7-deacetoxylimonoid (Compound 9) | THP-1 (Human Monocyte) | TNF-α Inhibition | IC50 < 20 µM | [15] |

| 7-Oxo-7-deacetoxylimonoid (Compound 9) | THP-1 (Human Monocyte) | IL-6 Inhibition | IC50 < 20 µM | [15] |

| Ichangensin | RAW 264.7 (Mouse Macrophage) | IL-6 Production Decrease | Significant at 10 µM | [14] |

| Sudachinoid A (Compound 1) | RAW 264.7 (Mouse Macrophage) | IL-1β Inhibition | Significant at 10 µM | [14] |

| Sudachinoid B (Compound 2) | RAW 264.7 (Mouse Macrophage) | IL-1β Inhibition | Significant at 10 µM | [14] |

Antioxidant Activity

While vitamin C is the most recognized antioxidant in citrus, limonoids also contribute to the fruit's overall antioxidant capacity.[1] They play a role in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Mechanisms of Action:

-

Free Radical Scavenging : Some limonoids can directly scavenge free radicals. However, studies comparing them to flavonoids show that flavonoids generally possess stronger direct radical scavenging activities.[16]

-

Upregulation of Antioxidant Enzymes : A key mechanism for limonoids is likely the upregulation of the body's own antioxidant defense systems, synergistic with their induction of phase II detoxifying enzymes.

Quantitative Antioxidant Data:

| Compound | Assay | Activity (%) at 10 µM | Reference |

| Limonin | DPPH Radical Scavenging | 0.5% | [16] |

| Limonin Glucoside | DPPH Radical Scavenging | 0.25% | [16] |

| Rutin (Positive Control) | DPPH Radical Scavenging | 32.18% | [16] |

Signaling Pathways Modulated by Citrus Limonoids

Inhibition of NF-κB Anti-inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Citrus limonoids can inhibit this activation.

Caption: Limonoid inhibition of the NF-κB inflammatory signaling pathway.

Obacunone-Induced Apoptosis via MAPK Pathway

The p38 MAPK pathway is involved in cellular stress responses, including apoptosis. Obacunone has been shown to activate this pathway in cancer cells, leading to cell cycle arrest and programmed cell death.

Caption: Obacunone induces apoptosis via activation of the p38 MAPK pathway.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

-

Cell Seeding : Cancer cells (e.g., PC-3, SW480) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the purified limonoid (e.g., 1-100 µM) dissolved in a suitable solvent (like DMSO) and diluted in cell culture medium. Control wells receive only the solvent vehicle.

-

Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.

Protocol 2: Measurement of Anti-inflammatory Activity (LPS-Induced Cytokine Production)

This protocol assesses a compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

-

Cell Culture : Macrophage cells (e.g., RAW 264.7 or THP-1) are cultured and seeded into a multi-well plate.[14]

-

Pre-treatment : Cells are pre-treated with various concentrations of the test limonoid for a short period (e.g., 1-2 hours).

-

Stimulation : Lipopolysaccharide (LPS), a component of bacterial cell walls, is added to the wells (except for the negative control) to induce an inflammatory response and cytokine production.

-

Incubation : The plate is incubated for an appropriate time (e.g., 18-24 hours) to allow for cytokine synthesis and secretion into the culture supernatant.

-

Supernatant Collection : The cell culture supernatant from each well is carefully collected.

-

Cytokine Quantification (ELISA) : The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis : The cytokine concentrations in the limonoid-treated groups are compared to the LPS-only positive control group to determine the percentage of inhibition.

Conclusion and Future Prospects

Citrus limonoids represent a promising and structurally diverse class of phytochemicals with a broad spectrum of biological activities.[1][3] Their well-documented anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, position them as strong candidates for the development of new nutraceuticals and therapeutic agents. While research has established their potential, future work should focus on several key areas: enhancing bioavailability, conducting more extensive in vivo and clinical trials to validate in vitro findings, and exploring the synergistic effects of limonoid mixtures as found naturally in citrus. Further investigation into their synthetic derivatives could also yield compounds with improved potency and specificity.[17] The efficient utilization of citrus byproducts, which are rich sources of limonoids, offers a sustainable and value-added approach for their large-scale production.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Citrus limonoids: analysis, bioactivity, and biomedical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20070237885A1 - Process for the isolation of limonoid glucosides from citrus - Google Patents [patents.google.com]

- 9. citrech.it [citrech.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. revues.cirad.fr [revues.cirad.fr]

- 13. Further studies on the anticancer activity of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sudachinoid- and Ichangensin-Type Limonoids from Citrus junos Downregulate Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An overview of limonoid synthetic derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Mechanism of Action of Kihadanin B in Adipocytes: An In-depth Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of Kihadanin B in adipocytes. This technical guide is therefore based on the known biological activities of structurally related limonoids, a class of tetranortriterpenoids to which this compound belongs. The information presented herein is intended to provide a potential framework for understanding how this compound might influence adipocyte function, drawing inferences from studies on compounds such as Obacunone and Limonin. All data and protocols are derived from research on these related molecules and should be considered as a starting point for future investigations into this compound.

Introduction

This compound is a member of the limonoid family, a group of highly oxygenated tetranortriterpenoids found in various plant species. While the specific bioactivity of this compound remains uncharacterized, research on other limonoids suggests potential roles in regulating adipocyte differentiation, lipid metabolism, and overall energy homeostasis. This guide synthesizes the current understanding of the effects of related limonoids on adipocytes, providing a hypothetical model for the mechanism of action of this compound.

Potential Molecular Targets and Signaling Pathways

Based on the activities of related compounds, this compound may exert its effects on adipocytes through the modulation of key signaling pathways involved in adipogenesis and lipolysis.

Inhibition of Adipogenesis via PPARγ Antagonism

One potential mechanism is the inhibition of adipocyte differentiation (adipogenesis) through the antagonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a master regulator of adipogenesis, and its activation is essential for the development of mature fat cells.

The limonoid Obacunone has been shown to inhibit adipocyte differentiation in 3T3-L1 cells and antagonize the transcriptional activity of PPARγ[1][2]. It is plausible that this compound shares this antagonistic activity.

Activation of AMPK Signaling Pathway

Another potential avenue is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis. The related monoterpene, D-limonene, has been demonstrated to exert anti-obesity effects in 3T3-L1 adipocytes by activating the AMPK pathway[3][4].

Activation of AMPK would lead to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the stimulation of enzymes involved in lipolysis, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).

Quantitative Data from Studies on Related Limonoids

The following tables summarize quantitative data from studies on Obacunone and D-limonene, which may provide insights into the potential effects of this compound.

Table 1: Effect of Obacunone on Adipocyte Differentiation and Gene Expression

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Adipocyte Differentiation | 3T3-L1 | Obacunone | 1-100 µM | Inhibition of differentiation | [1][2] |

| PPARγ Transcriptional Activity | - | Obacunone | - | Antagonized ligand-stimulated activity | [1][2] |

| White Adipose Tissue Weight | KKAy mice | 0.1% w/w Obacunone diet | - | Decreased | [1] |

Table 2: Effect of D-limonene on Adipocytes and Obese Rats

| Parameter | Model | Treatment | Concentration/Dose | Result | Reference |

| Lipid Accumulation | 3T3-L1 adipocytes | D-limonene | >0.05 mg/mL | Inhibited | [3][4] |

| Triglyceride Content | 3T3-L1 adipocytes | D-limonene | 0.2 and 0.4 mg/mL | Decreased | [4] |

| Body Weight | High-calorie diet-induced obese rats | D-limonene | 154 and 1000 mg/kg | Decreased | [3][4] |

| Total Fat Tissue Weight | High-calorie diet-induced obese rats | D-limonene | 154 and 1000 mg/kg | Decreased | [3][4] |

| AMPK Activation | 3T3-L1 adipocytes and obese rats | D-limonene | >0.05 mg/mL and >154 mg/kg | Activated | [3][4] |

Experimental Protocols from Cited Studies

The following are detailed methodologies for key experiments performed in the referenced studies on related limonoids. These protocols can serve as a template for investigating the effects of this compound.

Cell Culture and Adipocyte Differentiation (3T3-L1 cells)

References

- 1. Dietary obacunone supplementation stimulates muscle hypertrophy, and suppresses hyperglycemia and obesity through the TGR5 and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway [mdpi.com]

- 4. D-Limonene Promotes Anti-Obesity in 3T3-L1 Adipocytes and High-Calorie Diet-Induced Obese Rats by Activating the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating the Anti-Adipogenic Potential of Kihadanin B in 3T3-L1 Preadipocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the effects of Kihadanin B, a natural limonoid compound, on the differentiation of 3T3-L1 preadipocytes. Obesity, a global health concern, is characterized by the excessive accumulation of adipose tissue. The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a key target for the development of novel anti-obesity therapeutics. This application note outlines the experimental workflow, from cell culture and differentiation to quantitative analysis of lipid accumulation and gene expression. Furthermore, it presents a hypothetical signaling pathway through which this compound may exert its anti-adipogenic effects, providing a framework for mechanistic studies.

Introduction

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis. Upon treatment with a specific cocktail of adipogenic inducers, these preadipocytes undergo a multi-step differentiation process, accumulating intracellular lipid droplets and acquiring the metabolic characteristics of mature adipocytes. This process is regulated by a complex network of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators.

This compound is a member of the limonoid family of natural products, which have demonstrated a range of biological activities. While the specific effects of this compound on adipogenesis have not been extensively reported, related compounds have been shown to modulate lipid metabolism. This protocol provides a robust methodology to investigate the potential of this compound to inhibit or modulate the differentiation of 3T3-L1 preadipocytes, a critical step in assessing its therapeutic potential for obesity and related metabolic disorders.

Experimental Protocols

Materials and Reagents

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound (stock solution in DMSO)

-

Oil Red O

-

Isopropanol

-

Phosphate-Buffered Saline (PBS)

-

TRIzol reagent (or similar for RNA extraction)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh)

3T3-L1 Cell Culture and Maintenance

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells before they reach confluence to maintain their preadipocyte phenotype.

Adipocyte Differentiation Assay

-

Seed 3T3-L1 preadipocytes in appropriate culture plates (e.g., 24-well plates for Oil Red O staining, 6-well plates for RNA extraction).

-

Grow the cells until they reach 100% confluency. Maintain them in the growth medium for an additional 2 days (Day -2 to Day 0).

-